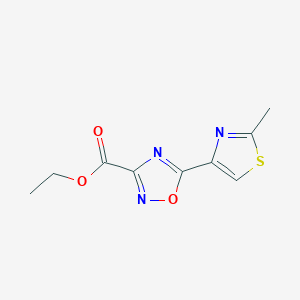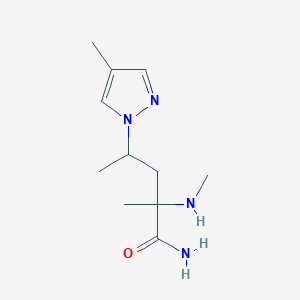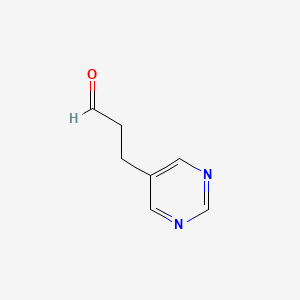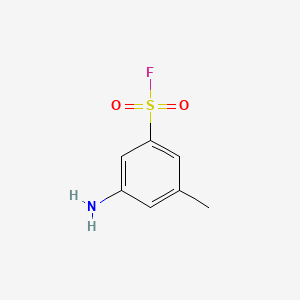![molecular formula C14H28N2 B13630010 n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine](/img/structure/B13630010.png)
n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine is a complex organic compound featuring a bicyclic structure. This compound is part of the tropane alkaloid family, known for their significant biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through several methodologies:
Enantioselective Construction: Starting from an acyclic material containing the required stereochemical information.
Desymmetrization Process: Using achiral tropinone derivatives.
Multistep Synthesis: Involving isocyanide insertion reactions.
Industrial Production Methods
Industrial production methods often rely on catalytic processes to ensure high yield and purity. For instance, the use of active nickel catalysts in hydrogenation reactions is common .
Chemical Reactions Analysis
Types of Reactions
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: Typically involving reagents like potassium permanganate.
Reduction: Using hydrogenation with nickel catalysts.
Substitution: Commonly with halogenated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with nickel catalysts.
Substitution: Halogenated hydrocarbons under basic conditions.
Major Products
The major products formed from these reactions include various tropane derivatives, which are significant in medicinal chemistry .
Scientific Research Applications
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter receptors. It targets serotonin (5-HT) receptors, influencing various physiological activities such as mood, appetite, and sleep . The molecular pathways involved include the modulation of neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octan-3-ol: Known for its use in the synthesis of bioactive molecules.
Uniqueness
N-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-ethylpropan-1-amine stands out due to its specific structural features and its broad range of applications in various fields of research .
Properties
Molecular Formula |
C14H28N2 |
|---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
N-[2-(8-azabicyclo[3.2.1]octan-3-yl)ethyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-3-8-16(4-2)9-7-12-10-13-5-6-14(11-12)15-13/h12-15H,3-11H2,1-2H3 |
InChI Key |
JKPYXMYJEPPQPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)CCC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





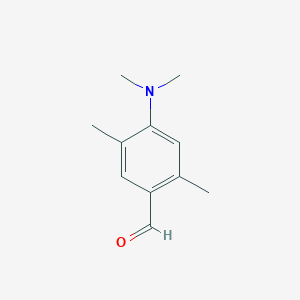

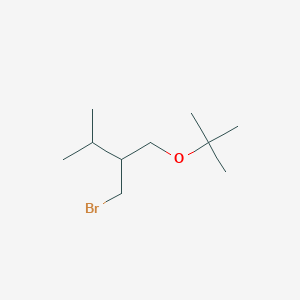
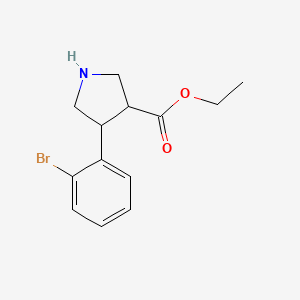

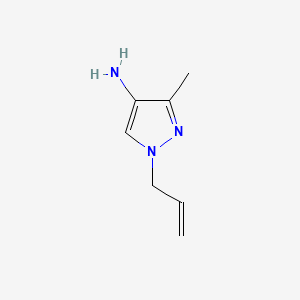
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13629984.png)
